molecular formula C12H13BrN2O3 B13938562 Methyl 2-bromo-5-[[(cyclopropylamino)carbonyl]amino]benzoate

Methyl 2-bromo-5-[[(cyclopropylamino)carbonyl]amino]benzoate

Cat. No.: B13938562
M. Wt: 313.15 g/mol
InChI Key: FHZGUFZONAGVDP-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-[[(cyclopropylamino)carbonyl]amino]benzoate is an organic compound with a complex structure that includes a bromine atom, a cyclopropylamino group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-5-[[(cyclopropylamino)carbonyl]amino]benzoate typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of methyl benzoate, followed by the introduction of the cyclopropylamino group through a series of substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Safety measures are crucial due to the handling of bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-[[(cyclopropylamino)carbonyl]amino]benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can produce azido derivatives, while hydrolysis yields the corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-bromo-5-[[(cyclopropylamino)carbonyl]amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 2-bromo-5-[[(cyclopropylamino)carbonyl]amino]benzoate exerts its effects involves interactions with specific molecular targets. The bromine atom and cyclopropylamino group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5-bromobenzoate
  • Methyl 5-bromo-2-{[(ethylamino)carbonyl]-amino}benzoate

Uniqueness

Methyl 2-bromo-5-[[(cyclopropylamino)carbonyl]amino]benzoate is unique due to the presence of the cyclopropylamino group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and makes it a valuable subject of study in various research fields.

Properties

Molecular Formula

C12H13BrN2O3

Molecular Weight

313.15 g/mol

IUPAC Name

methyl 2-bromo-5-(cyclopropylcarbamoylamino)benzoate

InChI

InChI=1S/C12H13BrN2O3/c1-18-11(16)9-6-8(4-5-10(9)13)15-12(17)14-7-2-3-7/h4-7H,2-3H2,1H3,(H2,14,15,17)

InChI Key

FHZGUFZONAGVDP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)NC2CC2)Br

Origin of Product

United States

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